molecular formula C9H13Cl2FN2 B2987411 Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 2197062-72-7

Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2987411
CAS No.: 2197062-72-7
M. Wt: 239.12
InChI Key: KBRWJODOULKQPC-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with 5-fluoropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
  • Cyclopropyl(5-chloropyridin-2-yl)methanamine dihydrochloride
  • Cyclopropyl(5-bromopyridin-2-yl)methanamine dihydrochloride

Uniqueness

Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its analogs with different substituents.

Properties

IUPAC Name

cyclopropyl-(5-fluoropyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWJODOULKQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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